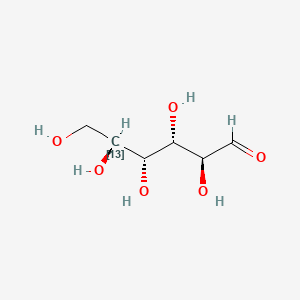
D-Mannose-13C-4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Mannose-13C-4, also known as D-Mannopyranose-4-13C, is a stable isotope-labeled compound. It is a form of D-Mannose where the carbon at the fourth position is replaced with the carbon-13 isotope. This compound is primarily used in scientific research to trace metabolic pathways and study biochemical processes due to its unique isotopic labeling .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Mannose-13C-4 typically involves the incorporation of carbon-13 into the D-Mannose molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the synthesis process. The reaction conditions often involve controlled environments to ensure the precise incorporation of the isotope .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using isotopically labeled starting materials. The process is optimized to achieve high yields and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions
D-Mannose-13C-4 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the conversion of this compound to D-Mannonic acid or other oxidized forms.
Reduction: Reduction reactions can convert this compound to D-Mannitol.
Substitution: Substitution reactions involve replacing one functional group with another, often used in the synthesis of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitric acid for oxidation, reducing agents like sodium borohydride for reduction, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include D-Mannonic acid, D-Mannitol, and various substituted derivatives of this compound. These products are often used in further research and applications .
科学的研究の応用
D-Mannose-13C-4 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of carbohydrate metabolism.
Biology: Helps in studying glycosylation processes and the role of mannose in cellular functions.
Medicine: Investigated for its potential in treating urinary tract infections and other medical conditions due to its ability to inhibit bacterial adhesion.
Industry: Used in the production of isotopically labeled compounds for various industrial applications
作用機序
The mechanism of action of D-Mannose-13C-4 involves its role as a carbohydrate in metabolic processes. It is absorbed but not metabolized by the human body, allowing it to act as a competitive inhibitor for bacterial adhesion in urinary tract infections. The molecular targets include bacterial adhesins, which are proteins that facilitate the attachment of bacteria to host cells .
類似化合物との比較
Similar Compounds
D-Mannose-13C-6: Another isotopically labeled form of D-Mannose with carbon-13 at different positions.
D-Glucose-13C-6: A similar compound labeled with carbon-13, used in metabolic studies.
D-Sorbitol-2-13C: A reduced form of D-Mannose labeled with carbon-13.
Uniqueness
D-Mannose-13C-4 is unique due to its specific labeling at the fourth carbon position, which allows for precise tracing in metabolic studies. This specificity makes it particularly useful in research applications where detailed understanding of metabolic pathways is required .
特性
分子式 |
C6H12O6 |
|---|---|
分子量 |
181.15 g/mol |
IUPAC名 |
(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxy(513C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i4+1 |
InChIキー |
GZCGUPFRVQAUEE-JADMVYLDSA-N |
異性体SMILES |
C([13C@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O)O |
正規SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


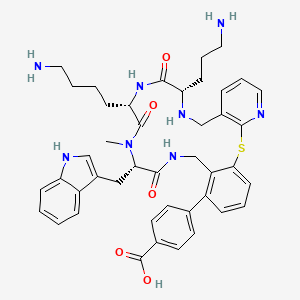
![2-amino-9-[(1S,6R,8R,9S,15S,17R)-18-(2-aminoethyl)-8-(6-aminopurin-9-yl)-3,9,12-trihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-1H-purin-6-one](/img/structure/B12396146.png)


![N-[4-[9-[(3S)-3-aminopyrrolidin-1-yl]-5,6,7,8-tetrahydroacridin-2-yl]pyridin-2-yl]cyclopropanecarboxamide;hydrochloride](/img/structure/B12396161.png)
![disodium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-[(4-sulfonatophenyl)diazenyl]benzenesulfonate](/img/structure/B12396166.png)
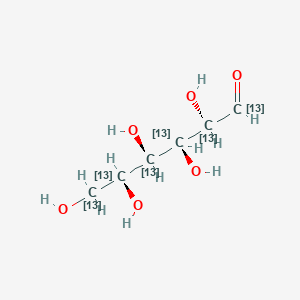

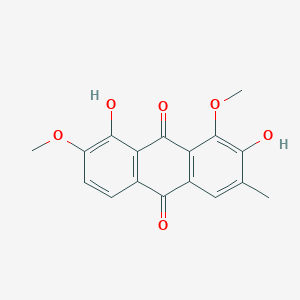
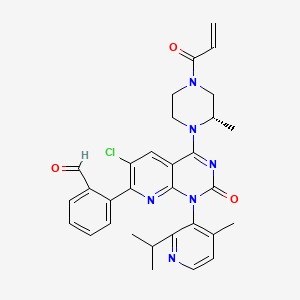

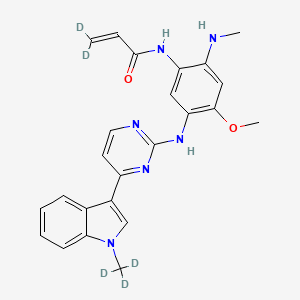

![[(2S,3S,5S)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl] phosphono hydrogen phosphate](/img/structure/B12396233.png)
